molecular formula C17H15N3O3 B7628810 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid

3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid

Cat. No. B7628810
M. Wt: 309.32 g/mol
InChI Key: KZXBEDWNHVNJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. IMPA is a small molecule inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanine nucleotides. In

Mechanism of Action

3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid exerts its therapeutic effects by inhibiting the activity of IMPDH, which is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. Guanine nucleotides are essential for DNA replication and cell division, and their synthesis is upregulated in cancer cells and activated immune cells. By inhibiting IMPDH, 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid blocks the synthesis of guanine nucleotides, which leads to cell cycle arrest and apoptosis in cancer cells and suppression of immune cell activation.
Biochemical and Physiological Effects:
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of immune cell activation. 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has also been shown to have antiviral activity by inhibiting the replication of several viruses, including hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has several advantages for lab experiments, including its small size, high potency, and specificity for IMPDH. However, 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid, including the development of more potent and selective IMPDH inhibitors, the exploration of combination therapies with other anticancer or immunosuppressive agents, and the investigation of the potential use of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid as an antiviral agent. In addition, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid involves a multistep process, which was first described by researchers at Merck in 2006. The starting material for the synthesis is 2,6-dimethyl-4-chloropyridine-3-carboxylic acid, which is subjected to a series of reactions to yield the final product. The key step in the synthesis is the condensation of 2-imidazolylacetic acid with 4-methylbenzoyl chloride, which forms the core structure of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid. The final product is obtained after purification and isolation steps.

Scientific Research Applications

3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of guanine nucleotides, which are essential for DNA replication. 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has also been shown to suppress the activation of T cells, which play a key role in autoimmune disorders. In addition, 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.

properties

IUPAC Name

3-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-6-12(17(22)23)8-14(11)19-16(21)9-13-10-20-7-3-2-4-15(20)18-13/h2-8,10H,9H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXBEDWNHVNJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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